Cinnamic acid, 4-chlorothio-, O-ethyl ester
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Overview
Description
Cinnamic acid, 4-chlorothio-, O-ethyl ester is a derivative of cinnamic acid, which is an organic compound with the formula C₆H₅CH=CHCOOH. This compound is characterized by the presence of a 4-chlorothio group and an O-ethyl ester group. Cinnamic acid derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 4-chlorothio-, O-ethyl ester typically involves the esterification of 4-chlorothiocinnamic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, 4-chlorothio-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The 4-chlorothio group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cinnamic acid derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Cinnamic acid, 4-chlorothio-, O-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of cinnamic acid, 4-chlorothio-, O-ethyl ester involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in antimicrobial and antifungal effects . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound, known for its antimicrobial and antioxidant properties.
4-Chlorocinnamic acid: Similar structure but lacks the ester group, used in antimicrobial studies.
Ethyl cinnamate: An ester derivative of cinnamic acid, used in the fragrance industry
Uniqueness
Cinnamic acid, 4-chlorothio-, O-ethyl ester is unique due to the presence of both the 4-chlorothio and O-ethyl ester groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, reactivity, and potential biological activities compared to its parent compound and other derivatives .
Properties
CAS No. |
117666-82-7 |
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Molecular Formula |
C11H11ClOS |
Molecular Weight |
226.72 g/mol |
IUPAC Name |
O-ethyl (E)-3-(4-chlorophenyl)prop-2-enethioate |
InChI |
InChI=1S/C11H11ClOS/c1-2-13-11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ |
InChI Key |
IYTWIYGKVNBNOP-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=S)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=S)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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